Cas no 950890-11-6 (4-iodopyridazine)

4-Iodopyridazine is a halogenated heterocyclic compound featuring a pyridazine core substituted with an iodine atom at the 4-position. This structure makes it a versatile intermediate in organic synthesis, particularly for cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings, where the iodine acts as a reactive handle for further functionalization. Its high reactivity and selectivity are advantageous in pharmaceutical and agrochemical research, enabling the construction of complex molecular architectures. The compound's stability under standard conditions and well-documented reactivity profile further enhance its utility in medicinal chemistry and material science applications. Proper handling under inert atmospheres is recommended due to its sensitivity to light and moisture.
4-iodopyridazine structure
4-iodopyridazine structure
商品名:4-iodopyridazine
CAS番号:950890-11-6
MF:C4H3IN2
メガワット:205.984492540359
MDL:MFCD32661902
CID:1122885
PubChem ID:68594268

4-iodopyridazine 化学的及び物理的性質

名前と識別子

    • 4-iodo-Pyridazine
    • 4-IODOPYRIDAZINE
    • 4-Iodopyridazine (ACI)
    • SY320763
    • SCHEMBL23314880
    • MFCD13190291
    • 950890-11-6
    • DA-39287
    • KQZAOLAXMCMTGK-UHFFFAOYSA-N
    • AB70137
    • G65023
    • SCHEMBL3319474
    • 4-iodopyridazine
    • MDL: MFCD32661902
    • インチ: 1S/C4H3IN2/c5-4-1-2-6-7-3-4/h1-3H
    • InChIKey: KQZAOLAXMCMTGK-UHFFFAOYSA-N
    • ほほえんだ: IC1C=CN=NC=1

計算された属性

  • せいみつぶんしりょう: 205.93410g/mol
  • どういたいしつりょう: 205.93410g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 7
  • 回転可能化学結合数: 0
  • 複雑さ: 57.7
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0
  • トポロジー分子極性表面積: 25.8Ų

4-iodopyridazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM391361-1g
4-iodopyridazine
950890-11-6 95%+
1g
$800 2023-03-07
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Y77983-1g
4-iodopyridazine
950890-11-6 98%
1g
¥7430.00 2022-08-24
Chemenu
CM391361-500mg
4-iodopyridazine
950890-11-6 95%+
500mg
$639 2023-03-07
Chemenu
CM391361-250mg
4-iodopyridazine
950890-11-6 95%+
250mg
$480 2023-03-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBP10092-100MG
4-iodopyridazine
950890-11-6 95%
100MG
¥ 1,339.00 2023-04-12
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Y77983-1g
4-iodopyridazine
950890-11-6 98%
1g
¥7430.00 2023-09-15
Aaron
AR019GPI-100mg
4-iodopyridazine
950890-11-6 98%
100mg
$144.00 2025-02-13
Ambeed
A813948-1g
4-Iodopyridazine
950890-11-6 95%
1g
$1197.0 2025-03-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBP10092-100mg
4-iodopyridazine
950890-11-6 95%
100mg
¥1462.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBP10092-500mg
4-iodopyridazine
950890-11-6 95%
500mg
¥3902.0 2024-04-16

4-iodopyridazine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Zinc iodide ,  N′′′-(1,1-Dimethylethyl)-N,N′,N′′-tris[tris(dimethylamino)phosphoranylidene]phos… Solvents: Tetrahydrofuran ;  1 h, -78 °C → rt
1.2 Reagents: Iodine
リファレンス
Deprotonative zincation of heteroaromatics using ZnI2 and tert-Bu-P4 base
Imahori, Tatsushi; Suzawa, Koichi; Kondo, Yoshinori, Heterocycles, 2008, 76(2), 1057-1060

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: 5,10-Dichloro-5,10-dihydroboranthrene Solvents: Tetrahydrofuran ;  0 °C; 10 min, 0 °C; 0 °C → -78 °C
1.2 Reagents: Zincate(1-), dichloro(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:1) ;  -78 °C; 20 min, -78 °C
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ;  10 min, -78 °C; -78 °C → 25 °C; 20 min, 25 °C
1.4 Reagents: Sodium thiosulfate Solvents: Water ;  25 °C
リファレンス
Lewis Acid Directed Regioselective Metalations of Pyridazine
Balkenhohl, Moritz; Jangra, Harish; Lenz, Tobias; Ebeling, Marian; Zipse, Hendrik; et al, Angewandte Chemie, 2019, 58(27), 9244-9247

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: (T-4)-Dichloro(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)cadmium ,  Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ;  2 h, rt
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  overnight, rt
リファレンス
Deprotonative cadmation of functionalized aromatics
L'Helgoual'ch, Jean-Martial; Bentabed-Ababsa, Ghenia; Chevallier, Floris; Yonehara, Mitsuhiro; Uchiyama, Masanobu; et al, Chemical Communications (Cambridge, 2008, (42), 5375-5377

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Isoamyl nitrite ,  Iodine ,  Potassium iodide ,  Cuprous iodide Solvents: 1,2-Dimethoxyethane ;  2 h, 70 °C
リファレンス
Preparation of pyrrolidine-3-carboxamide derivatives as antiviral agents and related uses
, World Intellectual Property Organization, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine ,  2,2,6,6-Tetramethylpiperidine ,  Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc Solvents: Tetrahydrofuran ,  Hexane ;  10 min, 0 °C
1.2 2 h, reflux
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ;  overnight, reflux
1.4 Reagents: Sodium thiosulfate Solvents: Water
リファレンス
Lithium-Mediated Zincation of Pyrazine, Pyridazine, Pyrimidine, and Quinoxaline
Seggio, Anne; Chevallier, Floris; Vaultier, Michel; Mongin, Florence, Journal of Organic Chemistry, 2007, 72(17), 6602-6605

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Butyllithium ,  2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran ,  Hexane ;  0 °C
1.2 Reagents: (T-4)-Dichloro(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)cadmium ;  15 min, 0 °C
1.3 2 h, rt
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ;  overnight, rt
リファレンス
Synthesis of 2,5-diiodopyrazine by deprotonative dimetalation of pyrazine
L'Helgoual'ch, Jean-Martial; Bentabed-Ababsa, Ghenia; Chevallier, Floris; Derdour, Aicha; Mongin, Florence, Synthesis, 2008, (24), 4033-4035

4-iodopyridazine Raw materials

4-iodopyridazine Preparation Products

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:950890-11-6)4-iodopyridazine
A944545
清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):214.0/364.0/979.0